molecular formula C14H13Cl2N3O B2900889 1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime CAS No. 338978-35-1

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

Cat. No. B2900889
CAS RN: 338978-35-1
M. Wt: 310.18
InChI Key: DCDBZQCFKRGKQV-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a 2,4-dichlorophenyl group, an ethanone group, and a 4,6-dimethyl-2-pyrimidinyl group . These groups are common in many organic compounds and have various properties that can contribute to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dichlorophenyl group would likely contribute to the compound’s aromatic properties, while the ethanone and 4,6-dimethyl-2-pyrimidinyl groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the 2,4-dichlorophenyl and 4,6-dimethyl-2-pyrimidinyl groups could make the compound susceptible to reactions typical of aromatic compounds and pyrimidines .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it’s toxic or corrosive, it could pose a risk to health .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If the compound has promising properties, it could be the subject of further studies to explore its potential uses .

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-8-6-9(2)18-14(17-8)20-19-10(3)12-5-4-11(15)7-13(12)16/h4-7H,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBZQCFKRGKQV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)ON=C(C)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O/N=C(/C)\C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

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